Stereochemical Identity: (2S) vs. (2R) Enantiomer Differentiation for Chiral Procurement
The target compound bears a defined (2S) absolute configuration at the secondary alcohol carbon (C-2 of the propanol chain), as confirmed by the InChIKey stereochemical layer (QVUHPLXPKNHFSD-LBPRGKRZSA-N) and the SMILES notation C[C@@H] [1]. The (2R)-enantiomer (CAS 2137027-12-2) has a distinct InChIKey (QVUHPLXPKNHFSD-GFCCVEGCSA-N) and is catalogued separately . In amino alcohol series such as β-adrenergic ligands and FABP inhibitors, enantiomeric inversion at the β-hydroxy position frequently results in 10- to 100-fold differences in target binding affinity [2]. While no enantiomer-specific activity data exist for this exact pair, procurement of a defined enantiomer is essential for any stereospecific screening campaign to avoid confounding racemic or inverted-configuration results.
| Evidence Dimension | Absolute stereochemistry at C-2 (secondary alcohol) |
|---|---|
| Target Compound Data | (2S) configuration; InChIKey stereochemical descriptor: /t12-/m0/s1 |
| Comparator Or Baseline | (2R)-enantiomer (CAS 2137027-12-2); InChIKey stereochemical descriptor: /t12-/m1/s1 |
| Quantified Difference | Opposite absolute configuration; two distinct CAS registrations confirm non-interchangeable chemical entities |
| Conditions | Stereochemistry assignment by PubChem-computed InChI (InChI 1.0.5) and SMILES (OEChem 2.3.0) |
Why This Matters
Screening with the incorrect enantiomer or a racemic mixture can produce false negatives or misleading SAR, wasting screening resources and delaying hit-to-lead progression; only (2S)-configured material ensures fidelity to the intended pharmacophore hypothesis.
- [1] PubChem CID 98002450. Computed InChIKey: QVUHPLXPKNHFSD-LBPRGKRZSA-N; SMILES: CC1=C(SC=C1)CN(C)C[C@@H](COC(C)C)O. National Center for Biotechnology Information. Accessed 2026-05-08. View Source
- [2] Buettelmann B et al. Non-annulated thiophenylamides. US Patent 9,353,102 B2. Class-level reference: enantiomer-specific SAR for thiophene-containing amino alcohol derivatives as FABP4/5 inhibitors. F. Hoffmann-La Roche AG, 2016. View Source
